Bruceanol H
Description
Bruceanol H is a cytotoxic quassinoid isolated from the plant Brucea antidysenterica (syn. Brucea javanica), a species traditionally used in Ethiopian and Chinese medicine for cancer treatment . Structurally, it belongs to the triterpenoid class, characterized by a complex tetracyclic framework with multiple oxygenated functional groups. This compound has demonstrated cytotoxic activity against cancer cell lines, though specific half-maximal effective dose (ED₅₀) values remain unreported in the available literature .
Properties
Molecular Formula |
C28H38O11 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9R,11S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |
InChI |
InChI=1S/C28H38O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h8,11,13-16,18-21,23,29,31,33H,7,9-10H2,1-6H3/b12-8+/t13-,14+,15+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1 |
InChI Key |
OFEQMSZQMBVXLR-BWLCXNNMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Synonyms |
bruceanol H |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The quassinoids from Brucea species share a core triterpenoid skeleton but differ in substituents and oxidation states, leading to variations in bioactivity. Below is a comparative analysis of Bruceanol H with key analogs:
Table 1: Key Quassinoids from Brucea Species and Their Properties
Cytotoxic Activity and Mechanisms
- This compound vs. Bruceanol G: Bruceanol G exhibits potent activity against COLO-205 (colon cancer) and KB (oral epidermoid carcinoma) cells, with ED₅₀ values of 0.44 µM and 0.55 µM, respectively .
- This compound vs. Brusatol: Brusatol is significantly more potent, with ED₅₀ values in the nanomolar range. It inhibits Nrf2, a regulator of oxidative stress, and enhances chemotherapy sensitivity . This compound’s mechanism is undefined but may involve reactive oxygen species (ROS) generation, akin to Bruceanol B .
- This compound vs. Bruceantin: Bruceantin targets ribosomal peptidyl transferase, disrupting protein synthesis. Its broad-spectrum activity led to clinical trials, though development halted due to toxicity . This compound’s narrower target profile may offer a safer but less versatile therapeutic window.
Computational and ADMET Insights
Molecular docking studies highlight structural analogs like Bruceanol D and F, which show strong binding affinities (-8.9 to -8.7 kcal/mol) to AML targets (FLT3, MCL1), comparable to approved drugs like gilteritinib . This compound’s absence from these studies implies undercharacterization in silico models, necessitating further investigation.
Q & A
Q. What preclinical reporting standards ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to NIH guidelines for experimental rigor (e.g., randomization, blinding, sample-size justification). Provide raw data for key assays (e.g., flow cytometry plots, Western blot images) in public repositories. Include detailed protocols for compound preparation and cell line authentication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
